molecular formula C13H19ClFN B1485268 3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride CAS No. 2098107-30-1

3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride

Cat. No. B1485268
CAS RN: 2098107-30-1
M. Wt: 243.75 g/mol
InChI Key: JJWRNHGFBMDITM-UHFFFAOYSA-N
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Description

“3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride” is a chemical compound with a molecular weight of 243.75 . It is also known by its IUPAC name, 4-(4-fluorophenethyl)piperidine hydrochloride . This compound is typically used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester. This ester is then reacted with hydrochloric acid to generate the final product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18FN.ClH/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12;/h3-6,12,15H,1-2,7-10H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a yellow solid . . The compound should be stored at room temperature .

Scientific Research Applications

Pharmacological Applications

One notable application of compounds structurally related to "3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride" is in the field of pharmacology. For example, paroxetine hydrochloride, a compound within the same phenylpiperidine derivative family, is recognized for its pharmacological efficacy as a selective serotonin reuptake inhibitor (SSRI). It is used in the treatment of major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder, among others. This compound's physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects have been extensively documented, emphasizing its importance in therapeutic applications (Germann, Ma, Han, & Tikhomirova, 2013).

Chemical Synthesis and Analysis

The synthesis and characterization of new piperidyl-4-ethane derivatives, including those with antiarrhythmic properties, highlight another aspect of the chemical's application. Compounds like hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane have been synthesized and studied for their potential as class III antiarrhythmic drugs (Глушков, Южаков, Львов, Жихарева, Давыдова, Сизова, Аснина, & Салин, 2011).

Material Science Applications

In material science, the structural analysis of compounds related to "3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride" provides insights into the design and development of novel materials. The crystal structures of ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates have been studied, revealing the morphological characteristics and potential material applications of these compounds (Shalaby, Moustafa, Girgis, & ElShaabiny, 2014).

Safety and Hazards

The compound is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Safety precautions such as wearing protective gloves and masks should be taken when handling this compound .

properties

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12;/h5-8,12,15H,1-4,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWRNHGFBMDITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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